molecular formula C9H14O3 B11962624 Acetic acid, 3-methyl-6-oxo-hex-2-enyl ester CAS No. 27872-59-9

Acetic acid, 3-methyl-6-oxo-hex-2-enyl ester

Cat. No.: B11962624
CAS No.: 27872-59-9
M. Wt: 170.21 g/mol
InChI Key: RGAIVGKJOJFCTG-VMPITWQZSA-N
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Description

Acetic acid, 3-methyl-6-oxo-hex-2-enyl ester (CAS: 27872-59-9) is an α,β-unsaturated keto-ester with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.2 g/mol . Structurally, it features a conjugated enone system (C=C-C=O) at positions 2–3 and a ketone group at position 6 on the hexenyl chain, with a methyl substituent at position 3. This compound has been identified in natural product studies, including analyses of plant extracts and marine organisms, where it may contribute to biological activity or serve as a biosynthetic intermediate .

Properties

CAS No.

27872-59-9

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

[(E)-3-methyl-6-oxohex-2-enyl] acetate

InChI

InChI=1S/C9H14O3/c1-8(4-3-6-10)5-7-12-9(2)11/h5-6H,3-4,7H2,1-2H3/b8-5+

InChI Key

RGAIVGKJOJFCTG-VMPITWQZSA-N

Isomeric SMILES

C/C(=C\COC(=O)C)/CCC=O

Canonical SMILES

CC(=CCOC(=O)C)CCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid 3-methyl-6-oxo-hex-2-enyl ester typically involves the esterification reaction between acetic acid and the corresponding alcohol, 3-methyl-6-oxo-hex-2-enol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include heating the reactants under reflux to drive the reaction to completion and remove water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of acetic acid 3-methyl-6-oxo-hex-2-enyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Acetic acid and 3-methyl-6-oxo-hex-2-enol.

    Reduction: 3-methyl-6-oxo-hex-2-enol.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate :
Acetic acid, 3-methyl-6-oxo-hex-2-enyl ester serves as an important intermediate in organic synthesis. It is utilized in the preparation of complex molecules and other esters and alcohols. This compound can facilitate the synthesis of various functionalized compounds through reactions like hydrolysis or reduction .

Biological Research

Potential Therapeutic Applications :
Research indicates that esters like this compound may play roles in metabolic pathways and could be explored as potential therapeutic agents. They are particularly valuable in drug development and as biochemical probes to study enzyme activities .

Case Study :
In a study examining the antileukemic activities of hybrid compounds involving similar structures, it was found that certain derivatives exhibited significant cytotoxic effects in leukemia cell lines. The mechanism involved apoptosis induction through reactive oxygen species generation . While this study did not directly involve this compound, it illustrates the potential biological relevance of similar esters.

Industrial Applications

Fragrance and Flavor Manufacturing :
The pleasant odor of this compound makes it suitable for use in the fragrance and flavor industries. It is employed in perfumes, cosmetics, and food products due to its aromatic properties .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings/Notes
Organic SynthesisIntermediate for complex moleculesFacilitates production of esters and alcohols
Biological ResearchPotential therapeutic agentStudied for roles in metabolic pathways
Industrial ManufacturingFragrance and flavoring agentsUsed in perfumes and food products

Mechanism of Action

The mechanism of action of acetic acid 3-methyl-6-oxo-hex-2-enyl ester involves its interaction with various molecular targets. As an ester, it can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis yields acetic acid and 3-methyl-6-oxo-hex-2-enol, which can then participate in further biochemical reactions. The specific pathways and molecular targets depend on the biological context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Keto-Esters

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Findings
Acetic acid, 3-methyl-6-oxo-hex-2-enyl ester 27872-59-9 C₉H₁₄O₃ 170.2 α,β-unsaturated ester, ketone Isolated from marine sponges
Methyl acetoacetate 105-45-3 C₅H₈O₃ 116.1 β-keto ester Pharmaceutical intermediate
(S)-3-Oxo-cyclopentaneacetic acid methyl ester 2630-38-8 C₈H₁₂O₃ 156.2 Cyclic keto-ester Synthetic intermediate for drug discovery
Ethyl 6-methyl-2-oxo-3-cyclohexene-1-carboxylate N/A C₁₀H₁₄O₃ 182.2 Cyclic enol ester, ketone Used in organic synthesis
Acetic acid 2-hydroxyethyl ester 542-59-6 C₄H₈O₃ 104.1 Hydroxy-ester Industrial solvent

Functional and Structural Differences

Conjugation and Reactivity: The target compound’s α,β-unsaturated ester system (hex-2-enyl backbone) enables conjugate addition reactions, distinguishing it from non-conjugated esters like methyl acetoacetate . Cyclic analogues (e.g., (S)-3-oxo-cyclopentaneacetic acid methyl ester) exhibit restricted rotation, influencing stereochemistry and metabolic stability in pharmaceutical contexts .

Physical Properties :

  • Linear keto-esters (e.g., methyl acetoacetate) have lower molecular weights (116.1 g/mol) and higher volatility (boiling point ~172°C) compared to the target compound (170.2 g/mol) .
  • Cyclohexene-based esters (e.g., Ethyl 6-methyl-2-oxo-3-cyclohexene-1-carboxylate) display higher hydrophobicity due to their cyclic structure, impacting solubility .

Natural Occurrence vs. Synthetic Utility :

  • The target compound has been isolated from marine sponges (Plakortis simplex), suggesting a role in natural product biosynthesis .
  • Synthetic analogues like methyl acetoacetate are widely used in Claisen condensations and acetoacetylation reactions .

Biological Activity

Acetic acid, 3-methyl-6-oxo-hex-2-enyl ester, also known by its CAS number 27872-59-9, is an organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C11H16O4C_{11}H_{16}O_4. Its structure includes a methyl group and a ketone functional group, which may contribute to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress in biological systems.
  • Antidiabetic Effects : Preliminary studies suggest that it may help in managing blood glucose levels.
  • Antimicrobial Properties : There are indications of efficacy against certain microbial strains.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using several assays. For instance, in a study measuring the inhibition of the DPPH radical, the compound exhibited an IC50 value indicating significant antioxidant potential.

Compound IC50 (mg/g)
This compound41.73 ± 4.14
Gallic Acid (Control)46.01 ± 4.12

This suggests that the compound may be effective in scavenging free radicals and could be beneficial in preventing oxidative damage in cells .

Antidiabetic Activity

In vivo studies have demonstrated the antidiabetic properties of this compound. Experimental results indicated that treatment with this compound significantly reduced blood glucose levels in streptozotocin-induced diabetic mice.

Treatment Blood Glucose Reduction (%)
This compound (300 mg/kg)27.83 ± 2.96
Glibenclamide (10 mg/kg)51.06 ± 0.05

These findings support the traditional use of related compounds in managing diabetes and highlight the potential for further development as a therapeutic agent .

Antimicrobial Properties

The antimicrobial activity of this compound was assessed against various bacterial strains. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study involving several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC, mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0

These results indicate that this compound could serve as a potential lead compound for developing new antimicrobial agents .

The biological effects of this compound are believed to be mediated through several mechanisms:

  • Antioxidant Mechanism : The compound likely interacts with reactive oxygen species (ROS), neutralizing them and preventing cellular damage.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in glucose metabolism, contributing to its antidiabetic effects.
  • Membrane Disruption : The antimicrobial activity may result from disrupting bacterial cell membranes or interfering with metabolic processes.

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